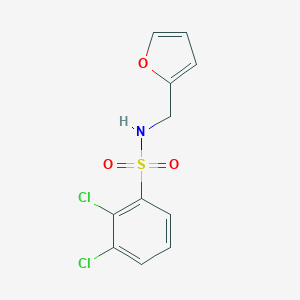![molecular formula C20H18FNO3 B275497 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid, also known as F13714, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid can reduce inflammation and pain. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain and inflammation. 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid has been found to modulate this system, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Research has shown that 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid can reduce inflammation and pain in various animal models of inflammatory diseases. Additionally, this compound has been found to exhibit antioxidant and neuroprotective properties, making it a potential therapeutic agent for neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one limitation of this compound is its relatively low solubility in water, which may pose challenges for its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid and to identify potential targets for its therapeutic effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
Synthesemethoden
The synthesis of 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid involves several steps, starting with the reaction of 4-fluorophenethylamine with 2-furylcarboxaldehyde to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product, 4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid has been the subject of several scientific studies, primarily focusing on its potential as a therapeutic agent. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
Molekularformel |
C20H18FNO3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-[5-[[2-(4-fluorophenyl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H18FNO3/c21-17-7-1-14(2-8-17)11-12-22-13-18-9-10-19(25-18)15-3-5-16(6-4-15)20(23)24/h1-10,22H,11-13H2,(H,23,24) |
InChI-Schlüssel |
AMVRJANYNHWTDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)F |
Kanonische SMILES |
C1=CC(=CC=C1CC[NH2+]CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)


![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)




![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)
